Diphenylhydantoic acid
Overview
Description
Synthesis Analysis
Diphenylhydantoic acid, similar to related compounds, can be synthesized through various chemical routes, including the enantioselective total synthesis processes. For example, the synthesis of (+)-colletoic acid involves catalytic asymmetric intramolecular cyclopropanation, highlighting the complexity and precision required in synthesizing structurally complex molecules (Sawada & Nakada, 2013).
Molecular Structure Analysis
The molecular structure of compounds related to Diphenylhydantoic acid, such as seleno substituted alkanoic acids, has been established through X-ray crystallography. This technique allows for the precise determination of molecular geometry, essential for understanding the compound's reactivity and interactions (Bhalla et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving diphenic acids, which share a phenyl group with Diphenylhydantoic acid, demonstrate transient changes in molecular geometry, indicating the dynamic nature of these compounds under certain conditions. Such reactivity is crucial for applications in material science and organic synthesis (Jayalath et al., 2020).
Physical Properties Analysis
While specific studies on Diphenylhydantoic acid's physical properties are scarce, analogous compounds, such as Diphenic acid/nicotinamide complexes, offer insights into potential properties, including melting points, solubility, and crystalline structure, which are fundamental for predicting the compound's behavior in various environments (Şahin et al., 2016).
Chemical Properties Analysis
The chemical properties of Diphenylhydantoic acid can be inferred from studies on related compounds, such as the copper-catalyzed diphenylation of carboxylic acids. This research demonstrates the potential for selective functionalization, critical for developing pharmaceuticals and materials with specific properties (Xie et al., 2017).
Scientific Research Applications
Application
Diphenylhydantoic acid, also known as 2,2-Diphenylhydantoic Acid, is used in the field of pharmaceutical toxicology . It is a type of anticonvulsant/anti-epileptic .
Results or Outcomes
Food Industry
Application
Phenolic compounds, such as Diphenylhydantoic acid, have applications as antioxidants in foods . They are used in dairy products and as food additives .
Method of Application
In the food industry, phenolic compounds are often added during the processing of foods to enhance color, taste, storage stability, and overall quality .
Results or Outcomes
The addition of phenolic compounds to foods has been associated with several health benefits. These include antibacterial, anti-hyperlipidemic, cytotoxic, antioxidant, cardioprotective, neuroprotective, and anti-diabetic properties .
Cosmetics Industry
Application
Phenolic acids, including Diphenylhydantoic acid, are interesting compounds for food, pharmaceutical, and cosmetic companies .
Method of Application
In the cosmetics industry, phenolic compounds are often used in the formulation of skincare products due to their antioxidant properties .
Results or Outcomes
The use of phenolic compounds in cosmetics can contribute to the antioxidant capacity of the products, which can help protect the skin from oxidative stress and aging .
Biotechnology
Application
Biotechnological approaches including the construction of heterologous plant or microbial systems can be an alternative for enhancing phenolic acid production or addressing pathways toward the biosynthesis of particular target compounds .
Method of Application
In biotechnology, phenolic compounds like Diphenylhydantoic acid can be produced using heterologous plant or microbial systems . These systems can be engineered to enhance the production of phenolic acids or to direct the biosynthesis towards specific target compounds .
Results or Outcomes
The use of biotechnological approaches can lead to an efficient production of pure compounds that cannot be fully satisfied by their isolation from natural sources or chemical synthesis . This can overcome limitations such as low yield, time-consuming, or non-environmentally friendly processes .
Acid-Base Equilibria
Application
Diphenylhydantoic acid, being an acid, can be used in studying acid-base equilibria . This is a fundamental concept in chemistry and is crucial in many scientific and industrial processes .
Method of Application
In studying acid-base equilibria, Diphenylhydantoic acid can be used in various experiments to understand the behavior of acids and bases, their reactions, and their role in various chemical processes .
Results or Outcomes
Understanding acid-base equilibria can help in predicting the outcomes of chemical reactions, optimizing industrial processes, and developing new chemical compounds .
properties
IUPAC Name |
2-(carbamoylamino)-2,2-diphenylacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c16-14(20)17-15(13(18)19,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,18,19)(H3,16,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UESCARMREGSPTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C(=O)O)NC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80987446 | |
Record name | {[Hydroxy(imino)methyl]amino}(diphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80987446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenylhydantoic acid | |
CAS RN |
6802-95-5 | |
Record name | Diphenylhydantoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006802955 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {[Hydroxy(imino)methyl]amino}(diphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80987446 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6802-95-5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENYLHYDANTOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6FS42KUT3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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